Methyl N-(triethylammoniosulfonyl)carbamate
Overview
Description
Methyl N-(triethylammoniosulfonyl)carbamate is a compound that is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from related research on N-methyl carbamates and similar structures. These compounds are of interest due to their utility in various chemical reactions and potential applications in the synthesis of biologically active molecules, including pesticides, insecticides, and pharmaceuticals.
Synthesis Analysis
The synthesis of N-methyl carbamates can be achieved through various methods. One approach involves the reaction of N-methyl carbamoylimidazole with nucleophiles in the presence of a base such as triethylamine, yielding products like N-methylureas and carbamates in good to excellent yields . Another method includes the conversion of primary alcohols to urethanes using the inner salt of Methyl (Carboxysulfamoyl)Triethylammonium hydroxide, with methyl (chlorosulfonyl)carbamate as an intermediate . Additionally, the synthesis of methyl N-phenyl carbamate from aniline using methyl formate as a carbonylating agent has been reported, suggesting a green and efficient route .
Molecular Structure Analysis
The molecular structure of N-methyl carbamates typically includes an N-methylcarbamoyl group, which is the toxophoric group responsible for the biological activity of these compounds. The structure-activity relationship studies indicate that the N-methylcarbamoyl group can carbamoylate cholinesterase, an enzyme critical for nerve function . The molecular structure of these compounds can be manipulated through various synthetic routes to yield derivatives with different properties and activities.
Chemical Reactions Analysis
N-methyl carbamates can undergo various chemical reactions, including N-acylation, which affects their biological activity. N-Acylated N-methylcarbamates generally exhibit lower mammalian toxicities and insecticidal activities compared to their unacylated counterparts . The synthesis of carbamates from hydroxamic acids via the Lossen rearrangement has also been catalyzed by N-methylimidazole, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methyl carbamates are influenced by their molecular structure. For instance, the synthesis of radiolabeled N-methylcarbamates has been described, which is significant for understanding the metabolism and environmental fate of these compounds . Thermodynamic analyses, such as the calculation of reaction heat, Gibbs free energy change, and equilibrium constants, provide insights into the synthesis processes and guide experimental research . The reduction of carbamates to N-methyl amines, a process catalyzed by magnesium, highlights the reactivity of these compounds and their potential for conversion into biologically active molecules .
Scientific Research Applications
- Scientific Field : Organic Chemistry
- Summary of the Application : The Burgess reagent is a powerful dehydrating agent . It has been used to prepare isocyanides, nitriles, and nitrile oxides from formamides, primary amides, and nitroalkanes respectively . In recent years, its most notable application has been in the cyclodehydration of hydroxy amides and thioamides to afford the corresponding heterocycles .
- Methods of Application or Experimental Procedures : The Burgess reagent is oxidation and moisture sensitive and therefore has only limited shelf-life . Although commercially available, it is best prepared fresh from chlorosulfonyl isocyanate and triethylamine in methanol .
- Results or Outcomes : The Burgess reagent has been used to achieve high yields in the cyclodehydration of hydroxy amides . For example, the attachment of the Burgess reagent to polyethyleneglycol led to a useful reagent that, compared to the original Burgess reagent, gave superior yields of oxazolines and thiazolines .
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Scientific Field : Organic Chemistry
- Summary of the Application : The Burgess reagent is used to convert secondary and tertiary alcohols with an adjacent proton into alkenes .
- Methods of Application or Experimental Procedures : The Burgess reagent is a mild and selective dehydrating reagent often used in organic chemistry . It was developed in the laboratory of Edward M. Burgess at Georgia Tech .
- Results or Outcomes : The Burgess reagent has been used to achieve high yields in the conversion of secondary and tertiary alcohols with an adjacent proton into alkenes .
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Scientific Field : Organic Chemistry
- Summary of the Application : The Burgess reagent is a powerful dehydration agent for compounds such as secondary and tertiary alcohols, diols, amino alcohols, sugars, etc., including reactions with epoxides .
- Methods of Application or Experimental Procedures : The Burgess reagent is oxidation and moisture sensitive and therefore has only limited shelf-life . Although commercially available, it is best prepared fresh from chlorosulfonyl isocyanate and triethylamine in methanol .
- Results or Outcomes : The Burgess reagent has been used to achieve high yields in the dehydration of compounds such as secondary and tertiary alcohols, diols, amino alcohols, sugars, etc., including reactions with epoxides .
Safety And Hazards
properties
IUPAC Name |
(1E)-1-methoxy-N-(triethylazaniumyl)sulfonylmethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHOWEKUVWPFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CC)S(=O)(=O)/N=C(\[O-])/OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894112 | |
Record name | Methyl N-(triethylammoniosulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90894112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Burgess reagent | |
CAS RN |
29684-56-8 | |
Record name | Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29684-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Methoxycarbonyl)sulfamoyl)triethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029684568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl N-(triethylammoniosulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90894112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL-N-(TRIETHYLAMMONIUMSULFONYL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HBH02LFX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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